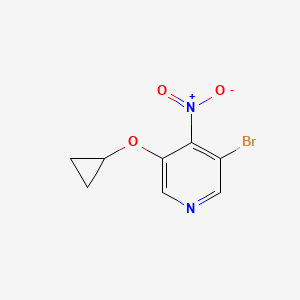

3-Bromo-5-cyclopropoxy-4-nitropyridine

Description

3-Bromo-5-cyclopropoxy-4-nitropyridine is a brominated pyridine derivative featuring a nitro group at position 4, a cyclopropoxy substituent at position 5, and bromine at position 3. Pyridine derivatives with bromine and nitro groups are pivotal intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), agrochemicals, and drug discovery due to their tunable electronic and steric properties .

Properties

Molecular Formula |

C8H7BrN2O3 |

|---|---|

Molecular Weight |

259.06 g/mol |

IUPAC Name |

3-bromo-5-cyclopropyloxy-4-nitropyridine |

InChI |

InChI=1S/C8H7BrN2O3/c9-6-3-10-4-7(8(6)11(12)13)14-5-1-2-5/h3-5H,1-2H2 |

InChI Key |

JVODPFZUVYLKTK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CN=CC(=C2[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of 3-bromo-5-cyclopropoxypyridine using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 4-position . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yields.

Industrial Production Methods

Industrial production of 3-Bromo-5-cyclopropoxy-4-nitropyridine may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropoxy-4-nitropyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the bromine atom.

Reduction: 3-Bromo-5-cyclopropoxy-4-aminopyridine.

Oxidation: 3-Bromo-5-cyclopropoxy-4-pyridinecarboxaldehyde.

Scientific Research Applications

3-Bromo-5-cyclopropoxy-4-nitropyridine has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Pharmaceuticals: Potential intermediate in the synthesis of drugs targeting specific biological pathways.

Materials Science: Used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropoxy-4-nitropyridine in biological systems is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through its nitro and bromine substituents. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with biological macromolecules .

Comparison with Similar Compounds

Table 1: Comparison of Brominated Nitropyridine Derivatives

Substituent Effects on Reactivity and Stability

- Cyclopropoxy vs. Cyclopropane’s angle strain may also elevate reactivity in ring-opening reactions .

- Nitro Group Position: In this compound, the nitro group at position 4 withdraws electron density para to the bromine, polarizing the ring and directing incoming nucleophiles to specific positions. By contrast, nitro at position 5 (as in 3-Bromo-2-ethoxy-5-nitropyridine) alters conjugation patterns, affecting redox potentials .

- Amine vs. Nitro : The amine group in 3-Bromo-4-methyl-5-nitropyridin-2-amine donates electrons via resonance, opposing the nitro group’s electron-withdrawing effect. This duality enables dual reactivity (e.g., amination followed by nitro reduction) in multi-step syntheses .

Electronic Structure and Computational Insights

Density-functional theory (DFT) studies, such as those employing Becke’s hybrid functional or the Lee-Yang-Parr correlation functional , can model substituent effects on electron distribution. For example:

- The cyclopropoxy group’s electron-donating resonance may counteract nitro’s electron withdrawal, moderating the pyridine ring’s overall electrophilicity.

- Methyl groups (e.g., in 3-Bromo-4-methyl-5-nitropyridin-2-amine) exert inductive electron donation, further localizing electron density near the bromine for selective cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.